(2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Description

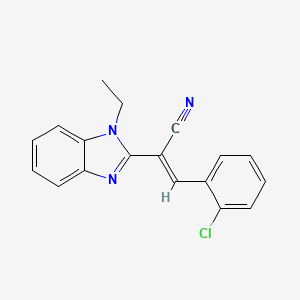

(2E)-3-(2-Chlorophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a conjugated system comprising a 2-chlorophenyl group and a 1-ethyl-1H-1,3-benzodiazol-2-yl moiety. The compound’s structure features a planar geometry due to the E-configuration of the double bond, which facilitates π-π stacking interactions and electronic delocalization. Such structural attributes are common in bioactive molecules, particularly those targeting antimicrobial or anticancer pathways .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3/c1-2-22-17-10-6-5-9-16(17)21-18(22)14(12-20)11-13-7-3-4-8-15(13)19/h3-11H,2H2,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZWDJLAUIGVPN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

Substitution Reactions:

Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the propenenitrile moiety.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the benzodiazole ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Characteristics

The compound features a complex structure that includes a chlorophenyl group and a benzodiazole moiety, contributing to its biological activity and chemical stability. Its molecular formula is with a molecular weight of approximately 300.79 g/mol.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry , where it is being investigated for its potential as an anti-cancer agent. The presence of the chlorophenyl and benzodiazole groups is thought to enhance its interaction with biological targets.

Case Studies

- Anti-cancer Activity : Research indicates that derivatives of benzodiazole exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds showed significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have shown that related compounds with similar structures exhibit activity against bacterial strains, making them candidates for development as new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (2E)-3-(2-CHLOROPHENYL)... | P. aeruginosa | 64 µg/mL |

Material Science

The compound's unique chemical structure allows for its use in developing advanced materials, such as polymers and coatings with specific properties like thermal stability and chemical resistance.

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Packing and Stability

The molecular packing and stability of α,β-unsaturated nitriles are heavily influenced by substituents. For example:

- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I): Exhibits strong π-π interactions in the solid state due to the electron-rich diphenylamino group, leading to dimerization and anti/syn conformers stabilized by solvent interactions .

- 2-Chlorochalcone : Lacks the nitrile group but shares the 2-chlorophenyl substituent. Its ketone functionality reduces planarity compared to nitriles, diminishing π-stacking efficiency .

Electronic and Photophysical Properties

Frontier molecular orbital (HOMO-LUMO) gaps and electrochemical behavior vary with substituents:

The benzodiazolyl group in the target compound is expected to lower the HOMO-LUMO gap compared to 2-chlorochalcone, enhancing charge-transfer properties.

Biological Activity

(2E)-3-(2-Chlorophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a synthetic organic compound belonging to the class of benzodiazole derivatives. This compound exhibits significant biological activity, which has been explored in various research studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(2-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |

| Molecular Formula | C18H14ClN3 |

| Molecular Weight | 311.77 g/mol |

| InChI Key | InChI=1S/C18H14ClN3/c1-2-22-17-10-6... |

Synthesis

The synthesis involves several steps including the formation of the benzodiazole core through cyclization and subsequent substitution reactions to introduce the propenenitrile moiety. This synthesis can be optimized for industrial applications to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.

Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways that are critical in various physiological processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Research has shown that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of the compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Q & A

Q. What are the primary methods for determining the crystal structure of this compound?

The crystal structure can be determined using single-crystal X-ray diffraction. Initial structure solution is performed with SHELXT , which automates space-group determination and atom localization based on intensity data . Refinement is conducted via SHELXL , employing least-squares minimization to optimize atomic coordinates, displacement parameters, and restraints. Validation metrics (e.g., R-factors, residual electron density) ensure structural accuracy . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. What synthetic strategies are effective for preparing this compound?

A common approach involves Knoevenagel condensation between a 2-chlorophenylacetonitrile derivative and a 1-ethyl-1H-benzodiazole aldehyde. Catalysts like piperidine or ammonium acetate in refluxing ethanol (~78°C) promote the reaction. Progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification employs column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for characterization?

- NMR spectroscopy (¹H/¹³C): Confirms regiochemistry and stereochemistry (e.g., E-configuration via coupling constants in ¹H NMR).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹).

- X-ray powder diffraction (XRPD) : Ensures phase purity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?

Data contradictions may arise from crystal twinning, disorder, or incorrect space-group assignment. Tools like PLATON or SHELXL ’s TWIN/BASF commands can model twinning matrices. For disorder, split-atom refinement with occupancy constraints is applied. Validation metrics (e.g., Rint, GooF) and residual density maps guide adjustments. High-resolution data (d-spacing < 0.8 Å) improves model precision .

Q. What methodologies are suitable for probing biological activity mechanisms?

- Molecular docking : Screens against targets (e.g., kinases or GPCRs) using software like AutoDock Vina, leveraging the compound’s benzodiazole and nitrile motifs for binding analysis.

- Enzyme inhibition assays : Measures IC50 values via fluorogenic substrates or ELISA.

- Cellular uptake studies : Uses fluorescent analogs or LC-MS quantification in cell lysates. Cross-validation with crystallographic data (e.g., ligand-protein co-crystals) strengthens mechanistic insights .

Q. How can reaction intermediates be analyzed in complex multi-step syntheses?

- In-situ FTIR or Raman spectroscopy : Tracks functional group transformations (e.g., nitrile formation).

- HPLC-MS : Identifies transient intermediates with high sensitivity.

- DFT calculations : Predicts intermediate stability and reaction pathways (e.g., Gibbs free energy barriers). Quenching studies at controlled timepoints combined with 2D NMR (e.g., COSY, HSQC) further elucidate intermediates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.